Bromodiphenylmethane
Overview
Description
Bromodiphenylmethane derivatives are a class of compounds that have been isolated from various natural sources, such as red algae. These compounds are characterized by the presence of bromine atoms and hydroxyl groups attached to a diphenylmethane core structure. They have been found to exhibit significant biological activities, including aldose reductase inhibitory effects, feeding-deterrent properties, and antimicrobial activities 9.
Synthesis Analysis
The synthesis of bromodiphenylmethane derivatives has been reported in the literature. For instance, the synthesis of 2,2'-dibromodiphenylmethane and other halogenated diphenylmethanes has been achieved through various chemical reactions. These compounds serve as precursors for the synthesis of heteroanthracenes and other complex organic molecules . Additionally, the synthesis of bromophenols from red algae involves chemical and spectroscopic methods, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) techniques .
Molecular Structure Analysis
The molecular structures of bromodiphenylmethane derivatives are elucidated using advanced spectroscopic techniques. For example, the structure of a new diarylmethane-type bromophenol was determined based on spectroscopic evidence . X-ray analysis has also been used to reveal the structural details of related compounds, such as biphenylophanes with distorted diacetylene bridges .
Chemical Reactions Analysis
Bromodiphenylmethane derivatives participate in various chemical reactions. They have been used as building blocks for the construction of more complex molecules. For instance, the reaction of difluorophenylsulfanylmethyl radical with olefins leads to the synthesis of gem-difluoroalkenes and other products containing a midchain CF2 group . Transannular cyclization reactions and interactions with organic reductants have also been reported, demonstrating the reactivity of these compounds 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromodiphenylmethane derivatives have been studied using different techniques. Quasi-elastic neutron scattering (QENS) investigations have provided insights into the dynamic properties of bromomethane molecules in clathrate hydrates, revealing information about rotational motions and activation energies . Molecular simulations have been employed to study the environmental partitioning and transport of bromomethane, with force field models being developed to accurately represent its physical properties .
Scientific Research Applications
Algal-Derived Bromophenols
A diarylmethane-type bromophenol with feeding-deterrent activity was isolated from the red alga Odonthalia corymbifera. This compound, 2,2′,3-tribromo-4,5,5′,6′-tetrahydroxy-3′-methoxymethyldiphenylmethane, was identified through spectroscopic analysis and highlights the potential of algal-derived bromophenols in ecological interactions (Kurata et al., 1997).
Ionic Liquid Influence on Chemical Reactions
Bromodiphenylmethane was used to study unimolecular and bimolecular mechanisms in chemical reactions involving ionic liquids. The study demonstrated how ionic liquids could influence reaction pathways, providing insights into reaction control in organic chemistry (Keaveney et al., 2016).
Antimicrobial Applications
Bromophenols from Odonthalia corymbifera, including derivatives of bromodiphenylmethane, exhibited potent antimicrobial activity against various bacteria and fungi. This study emphasizes the significance of bromophenols in developing new antimicrobial agents (Oh et al., 2008).
Environmental Tracing
Bromoform (tribromomethane), a chlorination byproduct related to bromodiphenylmethane, was used as a tracer to monitor coastal water movements from a nuclear power plant. This application demonstrates the utility of brominated compounds in environmental monitoring (Yang, 2001).
Chemical Synthesis and Modification
Bromodiphenylmethane derivatives have been shown to be versatile building blocks in chemical synthesis. The study on bromodifluorophenylsulfanylmethane, for instance, highlighted its use in producing gem-difluoroalkenes and other functional compounds (Reutrakul et al., 2004).
Deuterium-Labelled Synthesis
Deuterium-labelled compounds, including ebastine fumarate and hydroxyebastine, were synthesized using bromodiphenylmethane as a reagent. This approach is significant in pharmaceutical research and development (Yu et al., 2011).
Aldose Reductase Inhibition
Bromophenols, including derivatives of bromodiphenylmethane from the red alga Symphyocladia latiuscula, showed significant aldose reductase inhibitory activity. This finding is relevant to the treatment of diabetic complications (Wang et al., 2005).
Electrorheological Properties
Poly[N,N′-(2-amino-5-carboxybutyl-1,3-phenylenedimethylene)-2,2′-diamino-4,4′-bithiazole], synthesized and characterized for its electrorheological properties, used bromodiphenylmethane as a disperse medium. This demonstrates the application of bromodiphenylmethane in material science and engineering (Xin-rong et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[bromo(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQROAIRCEOBYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Record name | DIPHENYLMETHYL BROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/621 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870774 | |
Record name | Bromodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals., White solid; [CAMEO] Light brown solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | DIPHENYLMETHYL BROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromodiphenylmethane | |
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Product Name |
Bromodiphenylmethane | |
CAS RN |
776-74-9 | |
Record name | DIPHENYLMETHYL BROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/621 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromodiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-74-9 | |
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Record name | Bromodiphenylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39226 | |
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Record name | Benzene, 1,1'-(bromomethylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6ZRZ2QNN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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